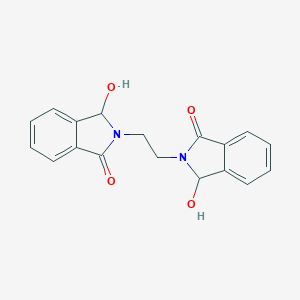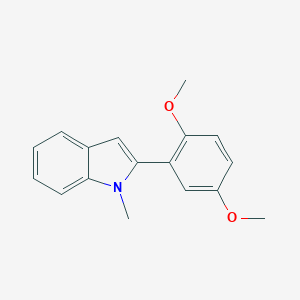![molecular formula C23H22N2O5S B276999 2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B276999.png)
2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid, also known as BISB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BISB is a sulfonamide derivative that has been synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid has been investigated as a potential anticancer agent due to its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer. 2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment that uses light and a photosensitizing agent to destroy cancer cells.
Wirkmechanismus
2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid inhibits the activity of HDACs by binding to the active site of the enzyme. This binding prevents the enzyme from removing acetyl groups from histone proteins, which leads to changes in gene expression. The exact mechanism of action of 2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid as a photosensitizer is not well understood, but it is thought to involve the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects
2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid is its high potency as an HDAC inhibitor, which makes it a promising candidate for the development of new anticancer drugs. However, 2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid is also highly toxic, which limits its use in vivo. In addition, 2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid. One area of interest is the development of new HDAC inhibitors based on the structure of 2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid. Another area of interest is the development of new photosensitizers based on the structure of 2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid. Finally, further research is needed to better understand the mechanism of action of 2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid as a photosensitizer and to optimize its use in photodynamic therapy.
Synthesemethoden
The synthesis of 2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid involves a multi-step process that starts with the reaction of 2-aminobenzoic acid with butyl chloroformate to produce N-butyl-2-aminobenzoic acid. This intermediate is then reacted with 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride to produce 2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid. The yield of 2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid is around 60%, and the purity of the compound can be improved through recrystallization.
Eigenschaften
Molekularformel |
C23H22N2O5S |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
2-[butyl-(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C23H22N2O5S/c1-3-4-14-25(18-11-6-5-8-15(18)23(27)28)31(29,30)20-13-12-19-21-16(20)9-7-10-17(21)22(26)24(19)2/h5-13H,3-4,14H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
IJQGZVMFJKFEAY-UHFFFAOYSA-N |
SMILES |
CCCCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
Kanonische SMILES |
CCCCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)
![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)
